Aspochalasin J
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Overview
Description
Aspochalasin J is a natural product found in Ericameria laricifolia and Aspergillus flavipes with data available.
Scientific Research Applications
Cytotoxic and Antimicrobial Properties
Aspochalasin J, along with other aspochalasins, has been studied for its cytotoxic and antimicrobial effects. Research conducted by Wu et al. (2019) on various aspochalasins isolated from Aspergillus micronesiensis, including analogs of this compound, revealed potential cytotoxic and antimicrobial effects. Similarly, Zhou et al. (2004) found that aspochalasins, including this compound, isolated from Aspergillus flavipes displayed cytotoxicity against various cancer cell lines.
Potential in Cancer Treatment
Research by Liu et al. (2014) on novel aspochalasins from marine-derived Aspergillus sp. has highlighted their cytotoxicity against prostate cancer and colorectal cancer cell lines, suggesting a potential role in cancer treatment. Additionally, this compound and its analogs have shown inhibitory activity against HIV integrase, as indicated by the work of Rochfort et al. (2005).
Inhibitor of Melanogenesis
This compound has been identified as a potent inhibitor of melanogenesis. The study by Choo et al. (2009) demonstrated that aspochalasin I, closely related to this compound, significantly inhibited melanogenesis in cells without cytotoxicity.
Novel Structural Variants and Synthesis
Research has been conducted on the structural diversity of aspochalasins. Studies by Lin et al. (2009) and Qader et al. (2021) have identified new aspochalasins with unique structural features. The biomimetic synthesis of aspochalasins, including a formal synthesis of trichoderone A, was described by Gayraud et al. (2021).
Unique Biological Activities
This compound is part of a family of compounds known for their unique biological activities. For instance, Reyes et al. (2018) conducted a biomimetic synthesis of aspergillin PZ, showcasing the structural and bioactive diversity of aspochalasins.
Properties
Molecular Formula |
C24H35NO4 |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
(1R,4E,6S,10E,12S,15S,16S,17S)-6-hydroxy-10,14,15-trimethyl-17-(2-methylpropyl)-2-oxa-18-azatricyclo[10.7.0.01,16]nonadeca-4,10,13-triene-3,19-dione |
InChI |
InChI=1S/C24H35NO4/c1-14(2)11-20-22-17(5)16(4)13-18-12-15(3)7-6-8-19(26)9-10-21(27)29-24(18,22)23(28)25-20/h9-10,12-14,17-20,22,26H,6-8,11H2,1-5H3,(H,25,28)/b10-9+,15-12+/t17-,18+,19+,20+,22+,24-/m1/s1 |
InChI Key |
HXVGXVHKKDWYHZ-CEEOZWHRSA-N |
Isomeric SMILES |
C[C@H]1[C@H]2[C@@H](NC(=O)[C@@]23[C@@H](/C=C(/CCC[C@@H](/C=C/C(=O)O3)O)\C)C=C1C)CC(C)C |
Canonical SMILES |
CC1C2C(NC(=O)C23C(C=C(CCCC(C=CC(=O)O3)O)C)C=C1C)CC(C)C |
Synonyms |
aspochalasin J |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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